molecular formula C23H26N2O5 B252861 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252861
M. Wt: 410.5 g/mol
InChI Key: SMXWFWYHOOVAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as EMD 1214063, is a novel small molecule that has shown promising results in scientific research applications. This compound belongs to the class of indolinone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in various cancer cell lines. Inhibition of CK2 leads to the downregulation of various oncogenic pathways, including the PI3K/Akt and MAPK/ERK pathways. This ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 in lab experiments is its high potency and selectivity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various biological processes. One limitation of using 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 research. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative diseases. Another direction is to investigate its potential in combination therapy with other anti-cancer agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 in vivo.

Synthesis Methods

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 has been synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 2-bromo-4'-ethoxyacetophenone with morpholine, followed by the addition of indoline-2-one and potassium carbonate. The multi-step synthesis method involves the reaction of 2-bromo-4'-ethoxyacetophenone with morpholine, followed by the addition of indoline-2-one and hydrochloric acid. The yield of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 using the one-pot synthesis method is higher than that of the multi-step synthesis method.

Scientific Research Applications

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one 1214063 has been shown to inhibit the migration and invasion of cancer cells.

properties

Product Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C23H26N2O5/c1-2-30-18-9-7-17(8-10-18)21(26)15-23(28)19-5-3-4-6-20(19)25(22(23)27)16-24-11-13-29-14-12-24/h3-10,28H,2,11-16H2,1H3

InChI Key

SMXWFWYHOOVAPZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Origin of Product

United States

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